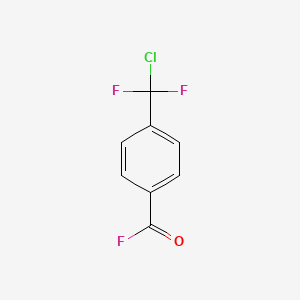

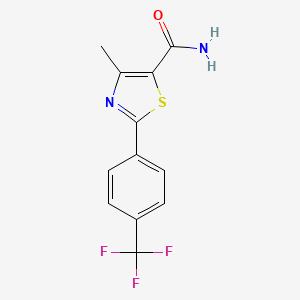

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide (4-MTPT) is a new synthetic compound that has recently been studied for its potential applications in scientific research. 4-MTPT has been found to exhibit a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments. In

Mechanism of Action

Target of Action

The primary target of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as an agonist to the PPAR . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPAR, activating it. This activation leads to the transcription of specific genes, which can result in various physiological changes .

Biochemical Pathways

The activation of PPARs by the compound affects several biochemical pathways. These pathways primarily involve the regulation of lipid metabolism, inflammation, and cell proliferation . The downstream effects of these pathways can lead to changes in cellular function and overall physiology.

Pharmacokinetics

It’s worth noting that the compound demonstrated a dramatic reduction in its plasma exposure in rats after oral administration at 60 mg/kg/day for six consecutive days , suggesting it might be an autoinducer .

Result of Action

The activation of PPARs by this compound can lead to various molecular and cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Advantages and Limitations for Lab Experiments

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide has a number of advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and is relatively stable in solution. Additionally, this compound can be used in a variety of different experiments, such as metal complexation, polymer synthesis, and catalytic reactions.

However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound can be toxic to some cells and organisms, so care must be taken when using it in experiments.

Future Directions

Given the potential applications of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide in scientific research, there are a number of potential future directions for research. These include further exploration of the biochemical and physiological effects of this compound, as well as the development of new methods for its synthesis and use in lab experiments. Additionally, further research into the potential therapeutic applications of this compound, such as its use in the treatment of cancer and diabetes, could lead to new treatments for these diseases. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it interacts with proteins and enzymes, as well as other molecules in the cell.

Synthesis Methods

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide can be synthesized in two steps. First, 4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is synthesized by reacting 4-methylthiazole-5-carboxylic acid with 4-trifluoromethyl-benzaldehyde in the presence of a base. This reaction is followed by the addition of an amine to the carboxylic acid to form this compound.

Scientific Research Applications

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide has been studied for its potential applications in scientific research. It has been found to have a number of potential applications, including its use as a ligand for metal complexes, in the synthesis of polymers, and as a catalyst for organic reactions. Additionally, this compound has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-6-9(10(16)18)19-11(17-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORZESDVKZXTIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.